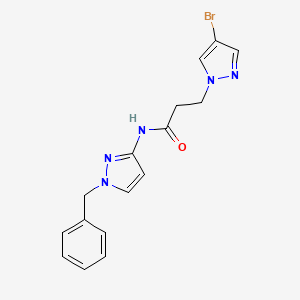
N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Role in Immune Signaling
The compound “CBKinase1_006797” has been found to play a significant role in immune signaling. It is involved in the maintenance of BIK1 protein homeostasis, which is a key component in immune signaling . This compound functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs), contributing to the defense mechanism against pathogen infection .
Involvement in Cell Cycle Regulation
Casein kinase 1 (CK1) isoforms, such as “CBKinase1_019197”, have been shown to phosphorylate key regulatory molecules involved in the cell cycle . This suggests that the compound plays a crucial role in cell cycle regulation, contributing to cell growth and division .
Contribution to Transcription and Translation
The compound “CBKinase1_019197” also contributes to the processes of transcription and translation . By phosphorylating key regulatory molecules, it helps regulate these vital biological processes, which are essential for protein synthesis and gene expression .
Structure of the Cytoskeleton
“CBKinase1_019197” is involved in the structure of the cytoskeleton . The phosphorylation of key regulatory molecules by this compound helps maintain the structure and function of the cytoskeleton, which is crucial for cell shape, internal organization, and cell movement .
Role in Cell-Cell Adhesion
The compound “CBKinase1_019197” plays a role in cell-cell adhesion . This process is vital for the formation of tissues and organs, and it also plays a role in signal transduction, cell movement, and cell growth .
Involvement in Receptor-Coupled Signal Transduction
“CBKinase1_019197” is involved in receptor-coupled signal transduction . This process is crucial for cells to respond to their environment. By phosphorylating key regulatory molecules, this compound helps transmit signals from cell surface receptors to intracellular targets .
Mecanismo De Acción
Target of Action
CBKinase1_006797, also known as CBKinase1_019197, N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, or Oprea1_178608, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the inhibition of the kinase activity of CK1, thereby affecting the phosphorylation of its substrate proteins . The exact mode of interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CK1 by CBKinase1_006797 can affect several biochemical pathways. CK1 is involved in the regulation of various signaling pathways known to be critically involved in tumor progression . Therefore, the inhibition of CK1 can potentially disrupt these pathways, leading to the suppression of tumor growth and proliferation .
Result of Action
The molecular and cellular effects of CBKinase1_006797’s action would largely depend on its interaction with CK1. By inhibiting CK1, the compound could potentially disrupt the normal functioning of cells, particularly those involved in tumor growth and progression . This could result in the suppression of tumor growth and potentially lead to tumor regression.
Propiedades
IUPAC Name |
N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXOYYFRYWZCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)